molecular formula C9H13BO3 B14083993 (4-Cyclopentylfuran-2-yl)boronic acid

(4-Cyclopentylfuran-2-yl)boronic acid

Cat. No.: B14083993
M. Wt: 180.01 g/mol
InChI Key: PUGZHQPAKVEIBW-UHFFFAOYSA-N
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Description

(4-Cyclopentylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclopentyl group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylfuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the products are stable towards air, making this method highly efficient.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Miyaura borylation reactions. These reactions are optimized for high yield and purity, using continuous flow setups and advanced catalytic systems to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various oxygenated derivatives from oxidation reactions.

Mechanism of Action

The mechanism of action of (4-Cyclopentylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling.

    Vinylboronic Acid: Another boronic acid used for coupling reactions.

    Alkylboronic Acids: Similar in structure but with different alkyl groups.

Uniqueness

(4-Cyclopentylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of the cyclopentyl group and the furan ring can influence the electronic properties and steric interactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

(4-cyclopentylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H13BO3/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2

InChI Key

PUGZHQPAKVEIBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2CCCC2)(O)O

Origin of Product

United States

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